molecular formula C14H13ClN4OS B11014209 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B11014209
M. Wt: 320.8 g/mol
InChI Key: OXTNTSZEMOUMIF-UHFFFAOYSA-N
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Description

This compound features a 4-chloroindole core linked via an acetamide group to a 5-ethyl-substituted 1,3,4-thiadiazole ring in the E-configuration. The indole moiety is known for its role in modulating biological activity, particularly in anticancer and antimicrobial agents , while the 1,3,4-thiadiazole scaffold contributes to metabolic stability and target binding .

Properties

Molecular Formula

C14H13ClN4OS

Molecular Weight

320.8 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C14H13ClN4OS/c1-2-13-17-18-14(21-13)16-12(20)8-19-7-6-9-10(15)4-3-5-11(9)19/h3-7H,2,8H2,1H3,(H,16,18,20)

InChI Key

OXTNTSZEMOUMIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.

Scientific Research Applications

2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole and Thiadiazole Moieties

Table 1: Key Structural Variations and Physical Properties
Compound Name Indole Substituent Thiadiazole Substituent Melting Point (°C) Key Biological Activity Source
Target Compound 4-Chloro 5-Ethyl Not reported Inferred anticancer potential -
N-[(2E)-5-Butyl-1,3,4-thiadiazol-2-yl]-2-(6-fluoro-1H-indol-1-yl)acetamide 6-Fluoro 5-Butyl Not reported Anticancer (structural inference)
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide (4g) None 4-Chlorophenyl 203–205 Anticancer (in vitro)
N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) 5-Methoxy, 2-methyl Chlorobenzoyl 192–194 Bcl-2/Mcl-1 inhibition

Key Observations :

  • Indole Modifications: Fluorine (6-Fluoro in ) vs. chlorine (4-Chloro in target) may alter electron-withdrawing effects and hydrophobic interactions.
  • Thiadiazole Substituents : Ethyl (target) and butyl () groups influence lipophilicity and metabolic stability. The 4-chlorophenyl group in introduces aromaticity, possibly enhancing π-π stacking in target proteins.

Key Observations :

  • The target compound likely shares synthetic routes with , involving acetamide coupling to a preformed thiadiazole.
  • IR spectra for analogs show consistent NH (~3290 cm⁻¹) and C=O (~1678 cm⁻¹) stretches, confirming acetamide linkage .

Key Observations :

  • The target compound’s indole-thiadiazole architecture aligns with Bcl-2/Mcl-1 inhibitors (e.g., 10j ), though direct activity data is lacking.
  • Methazolamide , a sulfonamide-thiadiazole, highlights the scaffold’s versatility but differs mechanistically due to the sulfonamide group.

Metabolic Stability and Toxicity Considerations

  • Ethyl vs. Methyl Groups : The 5-ethyl group on the thiadiazole (target) may confer greater metabolic stability compared to methazolamide’s 3-methyl group, which undergoes cytochrome P450-mediated oxidation to sulfenic acid intermediates .
  • Chlorine Substituents : The 4-chloroindole moiety in the target compound may reduce glucuronidation susceptibility compared to unsubstituted indoles .

Biological Activity

The compound 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic molecule that integrates an indole moiety with a thiadiazole structure. This unique combination imparts a variety of biological activities, making it a subject of interest in medicinal chemistry. The presence of the 4-chloro substituent on the indole ring and the ethyl group on the thiadiazole enhances its chemical properties and potential therapeutic applications.

Anticancer Properties

Thiadiazole derivatives, including the compound , have shown promising anticancer activity. Research indicates that modifications in the thiadiazole structure can significantly influence biological efficacy. For instance, compounds similar to 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide have demonstrated potent inhibition against various cancer cell lines.

Case Study:
A study evaluated a series of thiadiazole derivatives against NCI-60 human cancer cell lines. Among these, certain derivatives exhibited IC50 values as low as 1.47 μM against breast cancer cell lines, indicating strong anticancer potential .

Antimicrobial Activity

This compound also falls under the category of antimicrobial agents. Thiadiazole derivatives are known for their broad-spectrum antimicrobial properties, which can be attributed to their ability to disrupt cellular processes in bacteria and fungi.

Research Findings:
A review highlighted that thiadiazole derivatives exhibit significant antimicrobial activity, with some compounds showing effectiveness against resistant strains of bacteria . This positions 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide as a potential candidate for further development in antimicrobial therapies.

Other Biological Activities

In addition to anticancer and antimicrobial properties, this compound may possess other biological activities such as:

  • Anti-inflammatory Effects: Thiadiazole derivatives have been reported to exhibit anti-inflammatory properties, which can be beneficial in treating various inflammatory diseases.
  • Antioxidant Activity: The compound may also demonstrate antioxidant capabilities, which are crucial for combating oxidative stress in cells.

The unique structure of 2-(4-chloro-1H-indol-1-yl)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide allows it to interact with biological targets effectively. The indole ring is known for its ability to engage in π-stacking interactions with nucleic acids and proteins, while the thiadiazole moiety can participate in hydrogen bonding and coordination interactions.

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameStructureNotable Activity
2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleStructureAnticancer activity
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideStructureCytotoxic properties
5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamideStructureAntimicrobial activity

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